2-(Methylthio)quinoline
Overview
Description
2-(Methylthio)quinoline is a heterocyclic compound with the molecular formula C10H9NS . It is a derivative of quinoline, which is a nitrogen-based six-membered fused heterocyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in both academia and industry due to their broad range of biological activities . Various methods have been developed for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes . A modified one-pot Cu-catalyzed tandem aerobic oxidative cyclization procedure has been reported, which allows the preparation of polysubstituted quinolines .Molecular Structure Analysis
The molecular structure of 2-(Methylthio)quinoline consists of a quinoline ring with a methylthio group attached at the 2-position . The average mass of this compound is 175.250 Da and the monoisotopic mass is 175.045563 Da .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Physical And Chemical Properties Analysis
2-(Methylthio)quinoline is a colorless liquid . The average mass of this compound is 175.250 Da and the monoisotopic mass is 175.045563 Da .Scientific Research Applications
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Anticancer Research
- Quinoline skeletons are important in anticancer drug improvement . Their derivatives show significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
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Antifungal Research
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Anti-inflammatory Research
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Transition-Metal Mediated Synthesis
- Quinoline is one of the important class of heterocyclic compounds which have gained considerable importance because of its high pharmaceutical efficacy and broad range of biological activities .
- Quinoline derivatives find potential application as sensors, agrochemicals, luminescent materials and anti-foaming agents in refineries .
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Analgesic and Anti-Inflammatory Agents
- Quinazoline is an essential scaffold, known to be linked with various biological activities. Some of the prominent biological activities of this system are analgesic, anti-inflammatory .
- Further modification to thiourea-substituted 2-methylthio quinazolinone yielded higher activity, i.e., 67 ± 1.18% at 2 h at 20 mg/kg .
- Increasing lipophilicity at C-2 by placing the butyl group instead of the methyl group yielded a more active compound with 73 ± 1.49% analgesic activity at 2 h at 20 mg/kg .
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Industrial Chemistry
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Anti-Diabetes and Anti-Alzheimer’s Disease
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Antioxidant and Diuretic Activities
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Bactericidal and Bacteriolytic Activities
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Acetylcholinesterase Inhibition
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Antiallergenic Activities
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Antimalarial Activities
Future Directions
Quinoline and its derivatives, including 2-(Methylthio)quinoline, continue to be an area of active research due to their various applications in medicinal and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
properties
IUPAC Name |
2-methylsulfanylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINCMKJQHKDMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295277 | |
Record name | quinoline, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)quinoline | |
CAS RN |
40279-26-3 | |
Record name | NSC100930 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | quinoline, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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